Cyclopropanecarboximidamide
CAS No.: 54070-74-5
Cat. No.: VC1972303
Molecular Formula: C4H8N2
Molecular Weight: 84.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54070-74-5 |
|---|---|
| Molecular Formula | C4H8N2 |
| Molecular Weight | 84.12 g/mol |
| IUPAC Name | cyclopropanecarboximidamide |
| Standard InChI | InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) |
| Standard InChI Key | FXFPOKGPAPEJNE-UHFFFAOYSA-N |
| SMILES | C1CC1C(=N)N |
| Canonical SMILES | C1CC1C(=N)N |
Introduction
Chemical Structure and Properties
Cyclopropanecarboximidamide, also known as cyclopropanecarbamidine or cyclopropylcarbamidine, is characterized by its cyclopropane ring and amidine functional group. The free base form has the molecular formula C₄H₈N₂, while its hydrochloride salt (C₄H₉ClN₂) is more commonly encountered in laboratory settings due to its stability .
The chemical structure features a three-membered cyclopropane ring with a carboximidamide group (–C(=NH)NH₂) attached. This amidine functional group contains a carbon atom double-bonded to one nitrogen atom and single-bonded to another, creating a structure with interesting chemical reactivity.
| Property | Cyclopropanecarboximidamide (Free Base) | Cyclopropanecarboximidamide Hydrochloride |
|---|---|---|
| Molecular Formula | C₄H₈N₂ | C₄H₉ClN₂ |
| Molecular Weight | 84.12 g/mol | 120.58 g/mol |
| CAS Number | 431751 (Parent) | 57297-29-7 |
| SMILES Notation | C1(C(N)=N)CC1 | C1(C(N)=N)CC1.[H]Cl |
| InChI | InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | InChI=1S/C4H8N2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H3,5,6);1H |
The compound's structure contributes to its reactivity, particularly through the amidine group which can participate in various chemical reactions, making it valuable in organic synthesis .
Physical Properties
The physical properties of cyclopropanecarboximidamide and its hydrochloride salt are important for handling and applications in research and industry. The hydrochloride salt is more extensively characterized due to its stability and commercial availability.
| Physical Property | Cyclopropanecarboximidamide Hydrochloride |
|---|---|
| Appearance | White to almost white powder or crystalline solid |
| Melting Point | 123°C |
| Boiling Point | 133.6°C at 760 mmHg |
| Flash Point | 34.6°C |
| Vapor Pressure | 8.42 mmHg at 25°C |
| Water Solubility | Soluble |
| Storage Condition | Inert atmosphere, Room Temperature |
| Sensitivity | Hygroscopic |
The hygroscopic nature of the hydrochloride salt necessitates storage in an inert atmosphere to maintain its integrity . Its good solubility in water makes it suitable for various applications in aqueous systems, particularly in pharmaceutical research and chemical synthesis.
Synthesis Methods
Several methods exist for the synthesis of cyclopropanecarboximidamide and its derivatives. The compound is typically prepared through modifications of cyclopropanecarboxylic acid derivatives.
From Cyclopropanecarboxamide
One approach involves the conversion of cyclopropanecarboxamide, which can be synthesized by reacting cyclopropane carbonyl chloride with ammonia:
-
Cyclopropane carbonyl chloride is dissolved in dichloromethane
-
Ammonia is purged through the solution for approximately 2 hours at room temperature
-
The solvent is removed under vacuum
-
The residue is taken up in ethyl acetate and filtered
-
The filtrate is concentrated to yield cyclopropanecarboxamide
-
Further modification to create the amidine group produces cyclopropanecarboximidamide
This method has been reported to yield pure cyclopropanecarboxamide as a crystalline solid with 100% yield, which can serve as a precursor for cyclopropanecarboximidamide.
Ester Amidation Process
Another important synthetic route involves the amidation of cyclopropanecarboxylic esters:
-
A cyclopropanecarboxylic ester (typically methyl or ethyl ester) is reacted with ammonia
-
The reaction is catalyzed by an alcoholate of a monohydric alcohol
-
The reaction proceeds at temperatures between 60-200°C
-
The ester conversion is typically carried out to 60-90% to maintain a manageable reaction mixture
This method is particularly valuable for industrial-scale synthesis due to its efficiency and the ability to recycle the mother liquor for subsequent reactions.
| Reaction Parameter | Typical Conditions |
|---|---|
| Catalyst | Alcoholate of monohydric alcohol (1-8 carbon atoms) |
| Temperature Range | 60-200°C |
| Optimal Conversion | 60-90% |
| Solvent | Monohydric alcohol (often methanol or ethanol) |
| Yield | Near quantitative over multiple cycles |
The process avoids the use of additional hydrocarbon solvents, making it more environmentally friendly while maintaining high product purity and yield .
Applications in Research and Industry
Cyclopropanecarboximidamide and its derivatives have found numerous applications in chemical research and pharmaceutical development due to their unique structural features and reactivity.
Pharmaceutical Applications
The compound serves as an important building block in medicinal chemistry, particularly in the development of:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These are used in the treatment of type 2 diabetes. Cyclopropanecarboximidamide derivatives have shown potential as scaffolds for developing selective DPP-4 inhibitors .
-
Enzyme Inhibitors: The unique structure of cyclopropanecarboximidamide makes it valuable for creating compounds that can interact with various enzymes and receptors.
-
Pyrimidine Derivatives: The compound has been used in the synthesis of 2-cyclopropyl-4-pyrimidine derivatives with potential biological activity .
As a Chemical Intermediate
Cyclopropanecarboximidamide serves as a versatile intermediate in organic synthesis:
-
It can be converted to cyclopropylamine, which is employed in pharmaceutical and plant protection industries .
-
The compound is used in the synthesis of heterocyclic compounds, particularly those containing nitrogen, which are important in drug discovery.
-
Its derivatives are valuable in the development of novel compounds with specific biological activities, as evidenced by research into IDO1 inhibitors with improved pharmacokinetics .
Chemical Reactivity and Behavior
The reactivity of cyclopropanecarboximidamide is largely determined by its functional groups and structural features.
Amidine Group Reactivity
The amidine group (–C(=NH)NH₂) exhibits several characteristic reactions:
-
Nucleophilic reactions: The nitrogen atoms can act as nucleophiles in various reactions.
-
Acid-base interactions: The compound can form salts with acids due to the basic nature of the amidine group.
-
Condensation reactions: The amidine group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Cyclopropane Ring Reactivity
The cyclopropane ring, with its strained three-membered structure, contributes to the reactivity profile:
-
Ring-opening reactions under certain conditions due to ring strain.
-
Participation in cycloaddition reactions.
-
Functionalization at the ring positions through various synthetic methods.
These reactive features make cyclopropanecarboximidamide a valuable scaffold in the design and synthesis of diverse chemical entities with potential biological activities.
Spectral Data and Analytical Characteristics
Spectral data is essential for the characterization and identification of cyclopropanecarboximidamide and its derivatives.
Mass Spectral Data
Mass spectral data for cyclopropanecarboximidamide hydrochloride shows characteristic fragmentation patterns :
| m/z | Relative Intensity (%) |
|---|---|
| 15.0 | 2.1 |
| 18.0 | 21.8 |
| 28.0 | 24.3 |
| 36.0 | 85.9 |
| 38.0 | 35.6 |
| 39.0 | 42.7 |
| 41.0 | 69.7 |
The mass spectrum was obtained using direct ionization at 75 eV with a source temperature of 160°C and sample temperature of 170°C .
NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for cyclopropanecarboximidamide. For the cyclopropane ring portion, typical ^1H NMR signals appear in the range of 0.7-2.1 ppm, with the cyclopropyl methine proton appearing around 2.10 ppm .
Related Compounds and Derivatives
Cyclopropanecarboximidamide serves as a scaffold for numerous derivatives with diverse properties and applications.
Substituted Derivatives
Several substituted derivatives have been synthesized and studied:
-
1-(4-Chlorophenyl)cyclopropane-1-carboximidamide: Features a 4-chlorophenyl group attached to the cyclopropane ring, which alters its reactivity and potential biological activities.
-
1-(Trifluoromethyl)cyclopropane-1-carboximidamide: Contains a trifluoromethyl group that significantly affects the electronic properties of the molecule, enhancing its stability and potential for interactions with biological targets.
-
Cyclopropylpyrimidine derivatives: Synthesized using cyclopropanecarboximidamide as a key building block, these compounds have been investigated for their biological activities, including potential as enzyme inhibitors .
Structural Comparisons
The following table compares key structural features of cyclopropanecarboximidamide with some of its derivatives:
| Compound | Molecular Formula | Key Structural Feature | Potential Applications |
|---|---|---|---|
| Cyclopropanecarboximidamide | C₄H₈N₂ | Basic amidine scaffold | Synthetic intermediate, pharmaceutical building block |
| 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide | C₁₀H₁₁ClN₂ | 4-Chlorophenyl substituent | Enhanced binding to biological targets |
| 1-(Trifluoromethyl)cyclopropane-1-carboximidamide | C₅H₇F₃N₂ | Trifluoromethyl group | Increased metabolic stability |
| Cyclopropane-1-carboximidamide in pyrimidine derivatives | Various | Incorporation into larger heterocyclic systems | DPP-4 inhibitors, enzyme modulators |
These structural variations allow for fine-tuning of chemical and biological properties, making cyclopropanecarboximidamide derivatives valuable in pharmaceutical research and development.
| Hazard Type | Classification |
|---|---|
| GHS Classification | H315, H319, H335 |
| Hazard Statement | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
| Hazard Class | Irritant |
| WGK Germany | 3 |
| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume